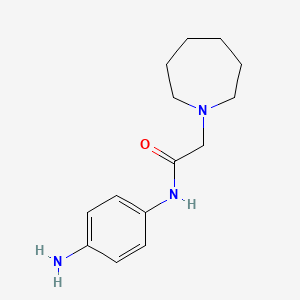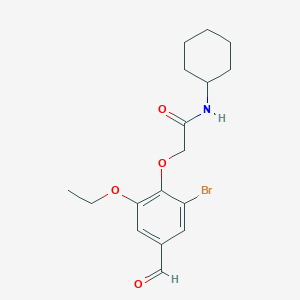
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Overview
Description
“N-(4-aminophenyl)-2-(azepan-1-yl)acetamide” is a chemical compound with the molecular formula C13H18N2O . It is also known as “(4-AMINOPHENYL)(1-AZEPANYL)METHANONE” and "4-(azepane-1-carbonyl)aniline" .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-2-(azepan-1-yl)acetamide” consists of a benzene ring (phenyl group) substituted with an amino group at the 4-position. This phenyl group is connected to an azepane ring through a carbonyl group .Physical And Chemical Properties Analysis
The molecular weight of “N-(4-aminophenyl)-2-(azepan-1-yl)acetamide” is 218.29 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Research has demonstrated the utility of advanced oxidation processes (AOPs) in degrading acetaminophen, a compound structurally related to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, from aqueous media. These processes lead to the generation of various by-products, with implications for environmental toxicity. Computational methods, including the Fukui function, have been employed to predict the reactivity of these molecules, providing insights into potential environmental impacts and remediation strategies (Qutob et al., 2022).
Pharmacological Properties and Drug Discovery
Azepane-based motifs, such as those present in N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, have shown a variety of pharmacological properties, indicating their potential in drug discovery. These compounds exhibit structural diversity, contributing to the development of therapeutic agents across a broad spectrum of diseases, including cancer, tuberculosis, and Alzheimer's disease. The exploration of these compounds has highlighted the significance of structural-activity relationships (SAR) and molecular docking studies in identifying bioactive compounds for future therapeutic applications (Zha et al., 2019).
Analgesic Mechanisms and Metabolic Pathways
The compound's relevance to understanding the analgesic mechanisms of acetaminophen, a closely related molecule, has been a subject of scientific inquiry. Studies have delved into the complex metabolism of acetaminophen, its conversion into toxic and therapeutic metabolites, and the resulting implications for pain management and liver toxicity. These investigations underscore the importance of metabolic pathways and potential therapeutic interventions for acetaminophen-induced liver injury (Cai et al., 2022).
Environmental Impact and Remediation
The environmental persistence and impact of compounds like acetaminophen, related to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, have been extensively reviewed. Studies focusing on the adsorptive elimination of such compounds from water have contributed to a deeper understanding of their environmental fate, the efficiency of removal technologies, and the significance of adsorbent materials in mitigating pollution (Igwegbe et al., 2021).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWYRGWBPNOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308209.png)

![5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3308221.png)

![(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3308234.png)




![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

